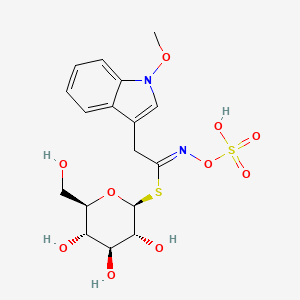

新葡萄糖芸苔素

描述

Neoglucobrassicin potassium salt analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Neoglucobrassicin, also known as mimg or NGBS CPD, belongs to the class of organic compounds known as alkylglucosinolates. These are organic compounds containing a glucosinolate moiety that carries an alkyl chain. Neoglucobrassicin exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, neoglucobrassicin is primarily located in the cytoplasm. Outside of the human body, neoglucobrassicin can be found in a number of food items such as kohlrabi, chinese cabbage, white cabbage, and brussel sprouts. This makes neoglucobrassicin a potential biomarker for the consumption of these food products.

科学研究应用

癌症化学预防:

新葡萄糖芸苔素,存在于十字花科蔬菜中,如西兰花,已被研究其潜在的抗癌特性。它属于芸苔素类,是一类含硫化合物。 研究表明新葡萄糖芸苔素可能抑制癌细胞生长,并在多种癌症类型中诱导细胞凋亡(程序性细胞死亡) .

生化分析

Biochemical Properties

1-Methoxy-3-indolylmethyl glucosinolate plays a significant role in biochemical reactions, particularly in the context of plant defense. This compound is hydrolyzed by the enzyme myrosinase, which is released upon tissue disruption. The hydrolysis of 1-Methoxy-3-indolylmethyl glucosinolate produces various bioactive compounds, including 1-Methoxy-3-indolylmethyl alcohol and 1-Methoxy-3-indolylmethyl nitrile . These breakdown products interact with several biomolecules, such as DNA, forming adducts that can lead to mutagenic effects . Additionally, the compound interacts with human sulphotransferase SULT1A1, which enhances its mutagenic activity .

Cellular Effects

1-Methoxy-3-indolylmethyl glucosinolate has been shown to exert significant effects on various cell types and cellular processes. In mammalian cells, the compound and its breakdown products induce the formation of DNA adducts, leading to genotoxicity and mutagenicity . The compound also affects cell signaling pathways, such as the activation of p53 and p21, which are involved in cell cycle regulation and apoptosis . Furthermore, 1-Methoxy-3-indolylmethyl glucosinolate influences cellular metabolism by depleting glycogen levels in hepatocytes .

Molecular Mechanism

The molecular mechanism of 1-Methoxy-3-indolylmethyl glucosinolate involves its hydrolysis by myrosinase, resulting in the formation of bioactive compounds that interact with cellular biomolecules. The compound forms DNA adducts, such as N2-(1-Methoxy-3-indolylmethyl)-2′-deoxyguanosine and N6-(1-Methoxy-3-indolylmethyl)-2′-deoxyadenosine, which can lead to mutations . Additionally, the compound’s interaction with human sulphotransferase SULT1A1 enhances its mutagenic potential by increasing the formation of these DNA adducts . The activation of p53 and p21 signaling pathways further contributes to the compound’s genotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methoxy-3-indolylmethyl glucosinolate change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. In in vivo studies, the formation of DNA adducts in the liver and large intestine persists for up to 48 hours after administration . The adduct levels in the large intestine decline rapidly due to cell turnover . Long-term exposure to the compound can lead to sustained genotoxic effects, including apoptosis and activation of p53 and p21 signaling pathways .

Dosage Effects in Animal Models

The effects of 1-Methoxy-3-indolylmethyl glucosinolate vary with different dosages in animal models. At low doses, the compound induces the formation of DNA adducts and activates p53 and p21 signaling pathways . At high doses, the compound can cause significant toxicity, including massive apoptosis and depletion of glycogen in hepatocytes . The threshold effects observed in these studies highlight the importance of dose-dependent responses to the compound .

Metabolic Pathways

1-Methoxy-3-indolylmethyl glucosinolate is involved in several metabolic pathways, primarily related to its hydrolysis by myrosinase. The hydrolysis produces bioactive compounds that interact with various enzymes and cofactors . For example, the compound’s interaction with cytochrome P450 monooxygenase subfamily CYP81F4 is crucial for its biosynthesis in Brassica plants . Additionally, the compound’s breakdown products can induce the synthesis of phase 1 detoxifying enzymes, which play a role in its metabolism .

Transport and Distribution

The transport and distribution of 1-Methoxy-3-indolylmethyl glucosinolate within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound and its breakdown products are primarily localized in the large intestine, liver, and stomach . The luminal-basal gradient observed in the large intestine suggests that the compound is activated by thioglucosidase from intestinal bacteria . The compound’s distribution is also affected by its interaction with human sulphotransferase SULT1A1, which enhances its mutagenic activity .

Subcellular Localization

1-Methoxy-3-indolylmethyl glucosinolate and its breakdown products exhibit specific subcellular localization patterns. The compound primarily forms DNA adducts in the nucleus, leading to genotoxic effects . Additionally, the compound’s interaction with human sulphotransferase SULT1A1 occurs in the cytoplasm, where it enhances the formation of DNA adducts . The compound’s localization in periportal hepatocytes is associated with glycogen depletion and activation of p53 and p21 signaling pathways .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/b18-13-/t12-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKMITFKYRCCOL-JMZFCNQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON1C=C(C2=CC=CC=C21)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5187-84-8 | |

| Record name | 1-Methoxy-3-indolylmethylglucosinolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

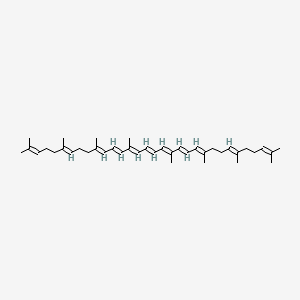

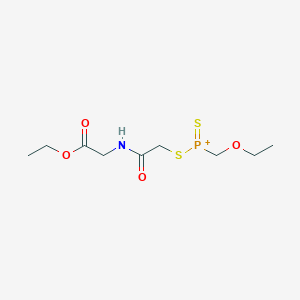

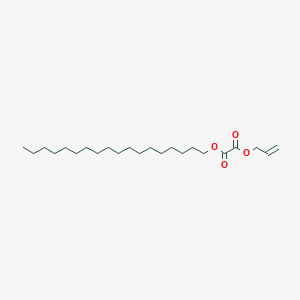

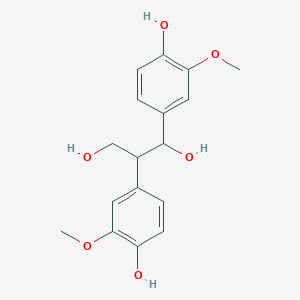

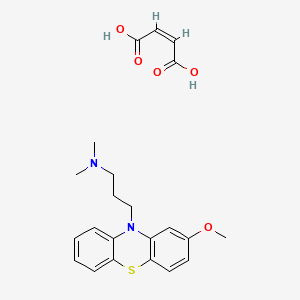

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

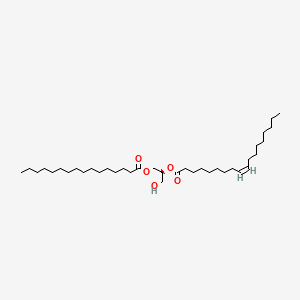

![[3-hexadecanoyloxy-2-[(2E,4E)-hexa-2,4-dienoyl]oxypropyl] hexadecanoate](/img/structure/B1237973.png)

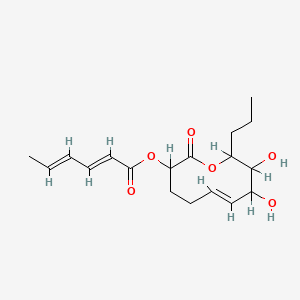

![[(1S,2R,4R,7Z,10S,11R)-4,8-Dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1237975.png)